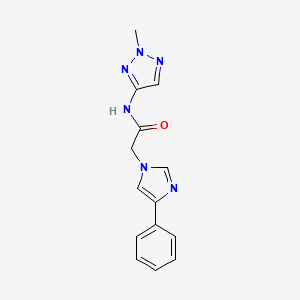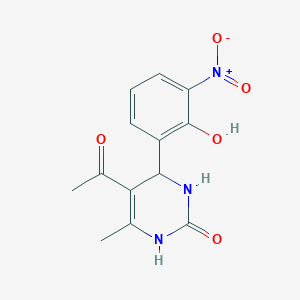![molecular formula C12H17ClN2O3S B4054053 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-propylglycinamide](/img/structure/B4054053.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-propylglycinamide
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-propylglycinamide is a compound that belongs to the class of sulfonylureas. Sulfonylureas are known for their diverse applications in medicinal chemistry, particularly in the treatment of diabetes mellitus. This compound features a sulfonyl group attached to a chlorophenyl ring, which imparts unique chemical properties.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-propylglycinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in treating diabetes mellitus due to its sulfonylurea structure.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-propylglycinamide typically involves the nucleophilic addition of aryl-sulfonyl hydrazine derivatives to alkyl- or aryl-isocyanates. This reaction is usually carried out in dry acetonitrile at room temperature, yielding the desired sulfonylurea analogs .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic addition reactions. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-propylglycinamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-propylglycinamide involves its interaction with specific molecular targets. In the context of diabetes treatment, sulfonylureas typically work by stimulating the release of insulin from pancreatic beta cells. This is achieved by binding to and inhibiting ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent insulin release .
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenylsulfonyl)-N’-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea: Another sulfonylurea derivative with herbicidal activity.
2-((4-chlorophenyl)sulfonyl)-N-isopropylhydrazine-1-carboxamide: A compound with similar sulfonyl and chlorophenyl groups.
Uniqueness
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-propylglycinamide is unique due to its specific combination of a chlorophenyl ring and a sulfonylurea structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-3-8-14-12(16)9-15(2)19(17,18)11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJQWUZZVBHDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B4053974.png)
![4-({4-[4-(Prop-2-yn-1-yloxy)phenyl]phthalazin-1-yl}amino)phenol](/img/structure/B4053997.png)
![methyl {6-chloro-4-methyl-7-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4054001.png)
![1-{5-bromo-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4054006.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4054013.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4054025.png)
![1-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE](/img/structure/B4054044.png)


![2-(1-Allyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B4054067.png)
![2-(4-chloro-2-methylphenoxy)-N-{2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]ethyl}acetamide](/img/structure/B4054070.png)
![4-Chloro-6-[(2,5-dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4054076.png)
![2-chloro-3-{[(2-fluorobenzyl)(2-methoxyethyl)amino]methyl}-6-methoxyphenol](/img/structure/B4054078.png)
